Cas no 1255099-58-1 (2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid)

2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid 化学的及び物理的性質
名前と識別子
-
- 3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid
- 2-(N-BOC-AMINOMETHYL)-3-(4-FLUOROPHENYL)PROPIONIC ACID
- 3-(Boc-amino)-2-(4-fluorobenzyl)propanoic acid
- 2-[(4-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- AB34869
- AB34871
- A920187
- (R)-2-(TERT-BUTOXYCARBONYLAMINO-METHYL)-3-(4-FLUORO-PHENYL)-PROPIONIC ACID
- (S)-2-(TERT-BUTOXYCARBONYLAMINO-METHYL)-3-(4-FLUORO-PHENYL)-PROPIONIC ACID
- Benzenepropa
- CS-0200071
- Benzenepropanoic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-fluoro-
- I+/--[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid
- 3-{[(tert-butoxy)carbonyl]amino}-2-[(4-fluorophenyl)methyl]propanoic acid
- DTXSID601140158
- 1255099-58-1
- MFCD17926364
- AS-36812
- Z1505709653
- SCHEMBL16798329
- 3-[(TERT-BUTOXYCARBONYL)AMINO]-2-[(4-FLUOROPHENYL)METHYL]PROPANOIC ACID
- AKOS022793957
- EN300-1071538
- 3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoicacid
- 2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid
-
- MDL: MFCD17926364
- インチ: 1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)
- InChIKey: CVADAENURLNNQZ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CC(C(=O)O)CNC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 297.138
- どういたいしつりょう: 297.138
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 75.6
じっけんとくせい
- 色と性状: Solid
2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H320;H335
- 警告文: P264;P270;P301+P312;P330
- ちょぞうじょうけん:2-8 °C
2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM318781-1g |
3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid |
1255099-58-1 | 95% | 1g |
$327 | 2022-06-13 | |
AstaTech | 55842-1/G |
2-(N-BOC-AMINOMETHYL)-3-(4-FLUOROPHENYL)PROPIONIC ACID |
1255099-58-1 | 97% | 1g |
$395 | 2023-09-17 | |
abcr | AB307048-250 mg |
2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic acid; 97% |
1255099-58-1 | 250mg |
€367.30 | 2023-04-26 | ||
TRC | B630085-2.5g |
2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid |
1255099-58-1 | 2.5g |
$ 50.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270741-5g |
3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid |
1255099-58-1 | 97% | 5g |
¥2998.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270741-100mg |
3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid |
1255099-58-1 | 97% | 100mg |
¥175.00 | 2024-08-09 | |
Enamine | EN300-1071538-0.25g |
3-{[(tert-butoxy)carbonyl]amino}-2-[(4-fluorophenyl)methyl]propanoic acid |
1255099-58-1 | 95% | 0.25g |
$192.0 | 2023-10-28 | |
Enamine | EN300-1071538-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-2-[(4-fluorophenyl)methyl]propanoic acid |
1255099-58-1 | 95% | 0.5g |
$303.0 | 2023-10-28 | |
Enamine | EN300-1071538-0.1g |
3-{[(tert-butoxy)carbonyl]amino}-2-[(4-fluorophenyl)methyl]propanoic acid |
1255099-58-1 | 95% | 0.1g |
$134.0 | 2023-10-28 | |
Aaron | AR000OH8-100mg |
Benzenepropanoic acid, α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-fluoro- |
1255099-58-1 | 97% | 100mg |
$19.00 | 2025-01-20 |
2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid 関連文献
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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4. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acidに関する追加情報
Research Briefing on 2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid (CAS: 1255099-58-1)
In recent years, the compound 2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid (CAS: 1255099-58-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its Boc-protected aminomethyl group and fluorophenyl moiety, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and peptide-based therapeutics. The unique structural features of this compound, including its chiral center and fluorinated aromatic ring, make it a valuable building block for drug discovery programs targeting a range of diseases, from cancer to infectious diseases.
Recent studies have focused on optimizing the synthetic routes for 2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid to enhance yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis method utilizing chiral auxiliaries, achieving an enantiomeric excess of >98%. This advancement is critical for applications requiring high stereochemical purity, such as the development of kinase inhibitors. Additionally, the fluorophenyl group's role in improving pharmacokinetic properties, such as membrane permeability and metabolic stability, has been highlighted in several structure-activity relationship (SAR) studies.
One of the most promising applications of this compound is in the design of covalent inhibitors targeting SARS-CoV-2 main protease (Mpro). A 2024 preprint on bioRxiv reported the incorporation of 2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid into a series of peptidomimetics, demonstrating sub-micromolar inhibitory activity. The fluorophenyl moiety was found to enhance binding affinity through hydrophobic interactions with the S2 subsite of the protease, as confirmed by X-ray crystallography. These findings underscore the compound's potential in antiviral drug development.
Beyond infectious diseases, this intermediate has shown utility in oncology research. A collaborative study between academic and industrial researchers (Nature Chemical Biology, 2023) utilized 2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid to develop irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. The compound's propionic acid side chain was strategically modified to form a covalent bond with Cys481 in BTK, leading to prolonged target engagement and improved efficacy in xenograft models.
Quality control and analytical characterization of 2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid have also seen advancements. Recent HPLC-MS methods published in Analytical Chemistry (2024) enable detection of impurities at levels below 0.1%, addressing regulatory requirements for Good Manufacturing Practice (GMP)-grade production. Furthermore, stability studies under various pH and temperature conditions have provided crucial data for formulation development, particularly for oral dosage forms containing derivatives of this compound.
Looking ahead, the demand for 2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid is expected to grow, driven by its applications in targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs). Several pharmaceutical companies have included this building block in their proprietary libraries, as evidenced by recent patent filings (WO2023124567, US20240117321). Future research directions may explore its incorporation into cyclic peptides and macrocycles, leveraging the conformational constraints imposed by the fluorophenyl group to enhance target selectivity.
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